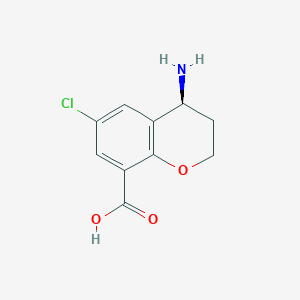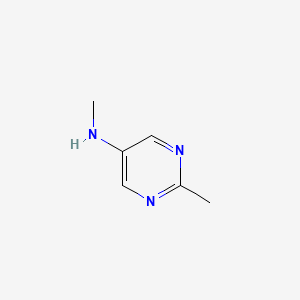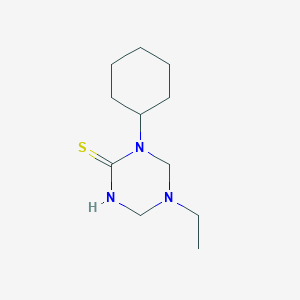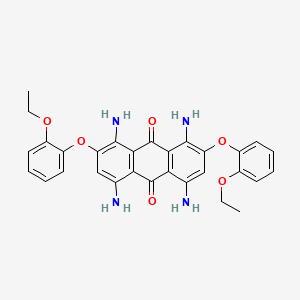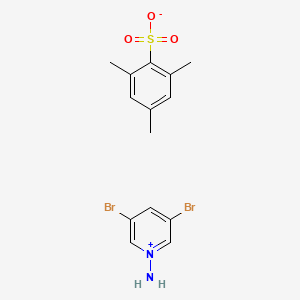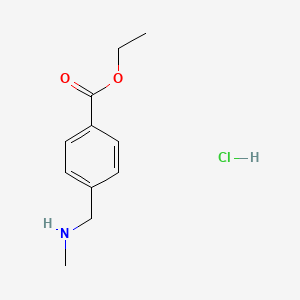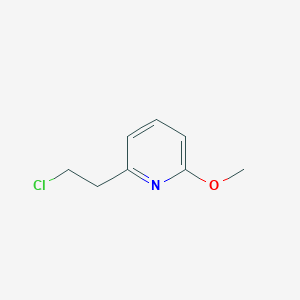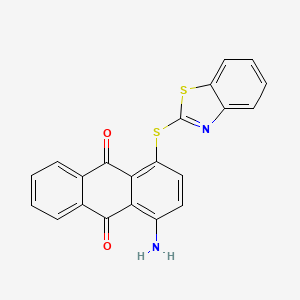
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracenedione core with an amino group at the 1-position and a benzothiazolylthio group at the 4-position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- typically involves multiple steps, starting with the preparation of the anthraquinone core. The amino group is introduced through a nucleophilic substitution reaction, while the benzothiazolylthio group is added via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The amino and benzothiazolylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized anthraquinones.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1-amino-: This compound lacks the benzothiazolylthio group, making it less complex.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This derivative has a hydroxy group instead of the benzothiazolylthio group.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound includes both hydroxy and methoxy groups, providing different chemical properties.
Uniqueness
The presence of the benzothiazolylthio group in 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- imparts unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
3767-68-8 |
|---|---|
Molekularformel |
C21H12N2O2S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H12N2O2S2/c22-13-9-10-16(27-21-23-14-7-3-4-8-15(14)26-21)18-17(13)19(24)11-5-1-2-6-12(11)20(18)25/h1-10H,22H2 |
InChI-Schlüssel |
LZBSRGGBVAHAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=NC5=CC=CC=C5S4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


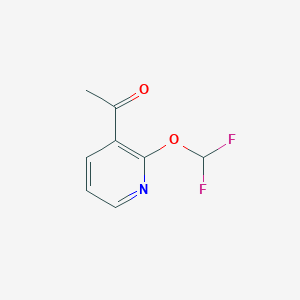
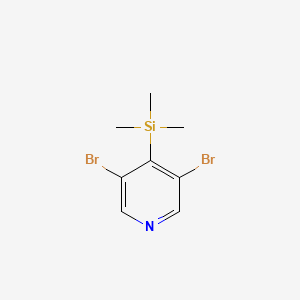
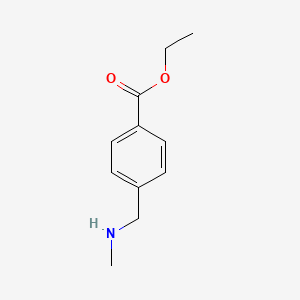

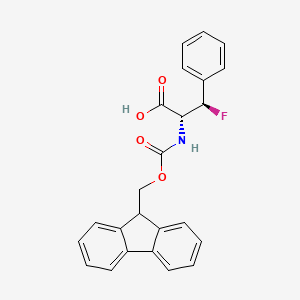
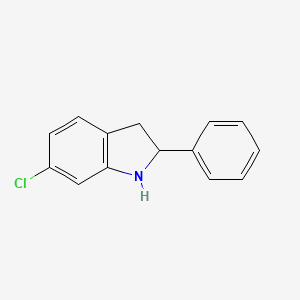
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
